molecular formula C7H7NO3S B1397230 2-methanesulfonylpyridine-3-carbaldehyde CAS No. 1353878-25-7

2-methanesulfonylpyridine-3-carbaldehyde

Cat. No.: B1397230
CAS No.: 1353878-25-7
M. Wt: 185.2 g/mol
InChI Key: KVLNNEJGGWIDKO-UHFFFAOYSA-N
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Description

2-methanesulfonylpyridine-3-carbaldehyde is an organic compound with the molecular formula C7H7NO3S. It is a derivative of nicotinaldehyde, where a methylsulfonyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylpyridine-3-carbaldehyde typically involves the reaction of 2-mercaptonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent under a protective atmosphere to prevent oxidation . The product is then purified to achieve a high purity of 97% to 99% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed

    Oxidation: 2-(Methylsulfonyl)nicotinic acid.

    Reduction: 2-(Methylsulfonyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methanesulfonylpyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methanesulfonylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the methylsulfonyl group.

    2-(Methylthio)nicotinaldehyde: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(Methoxy)nicotinaldehyde: Similar structure but with a methoxy group instead of a methylsulfonyl group.

Uniqueness

2-methanesulfonylpyridine-3-carbaldehyde is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This group can participate in various chemical reactions, making the compound versatile for different applications in research and industry .

Properties

IUPAC Name

2-methylsulfonylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNNEJGGWIDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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